molecular formula C17H18N2O2 B1672389 4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide CAS No. 101574-65-6

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

カタログ番号 B1672389
CAS番号: 101574-65-6
分子量: 282.34 g/mol
InChIキー: IKPPIUNQWSRCOZ-WOJGMQOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

In Vivo

In vivo studies of 4-HNMB have been conducted in order to study its potential applications in the field of medicine. For example, 4-HNMB has been studied for its potential to act as an agonist in the regulation of the endocannabinoid system. In addition, 4-HNMB has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

In Vitro

In vitro studies of 4-HNMB have also been conducted in order to study its potential applications in the field of medicine. For example, 4-HNMB has been studied for its potential to act as an agonist in the regulation of the endocannabinoid system. In addition, 4-HNMB has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

生物活性

The biological activity of 4-HNMB has been studied in both in vivo and in vitro studies. In vivo studies have shown that 4-HNMB has the potential to act as an agonist in the regulation of the endocannabinoid system, as well as an inhibitor of the enzyme acetylcholinesterase. In vitro studies have shown that 4-HNMB has the potential to act as an agonist in the regulation of the endocannabinoid system, as well as an inhibitor of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HNMB have been studied in both in vivo and in vitro studies. In vivo studies have shown that 4-HNMB has the potential to act as an agonist in the regulation of the endocannabinoid system, as well as an inhibitor of the enzyme acetylcholinesterase. In vitro studies have shown that 4-HNMB has the potential to act as an agonist in the regulation of the endocannabinoid system, as well as an inhibitor of the enzyme acetylcholinesterase.

実験室実験の利点と制限

The advantages of using 4-HNMB in lab experiments include its ability to act as an agonist in certain biological processes, as well as its ability to act as an inhibitor in others. Additionally, 4-HNMB is relatively easy to synthesize and can be purified by recrystallization or chromatography. However, there are some limitations to using 4-HNMB in lab experiments. For example, the mechanism of action of 4-HNMB is not yet fully understood, and its pharmacodynamics are still being studied.

将来の方向性

The potential future directions for 4-HNMB research include further exploration of its mechanism of action, pharmacodynamics, and potential applications in medicine. Additionally, further research could be conducted on the potential of 4-HNMB to act as an agonist or inhibitor in certain biological processes. Furthermore, further research could be conducted on the potential of 4-HNMB to interact with other molecules in the body in order to exert its effect. Finally, further research could be conducted on the potential of 4-HNMB to be used in the development of novel drugs and therapies.

生化学分析

Biochemical Properties

GSK 4716 plays a crucial role in biochemical reactions by selectively activating estrogen-related receptors ERRβ and ERRγ. This selectivity is significant as it allows for targeted modulation of these receptors without affecting ERRα or classical estrogen receptors . GSK 4716 interacts with various biomolecules, including glucocorticoid receptors and 11beta-hydroxysteroid dehydrogenase type 1 mRNA, increasing their expression in vitro . These interactions highlight the compound’s potential in regulating metabolic and stress-related pathways.

Cellular Effects

GSK 4716 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In differentiated C2C12 cells, treatment with GSK 4716 results in a robust increase in the immunoreactivity of the GRα-D isoform . Additionally, GSK 4716 induces the expression of mRNAs encoding peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are key regulators of metabolic genes . This compound also enhances the expression of genes involved in fatty acid oxidation, such as Cpt1b, Atp5b, and Idh3, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, GSK 4716 exerts its effects through selective binding interactions with estrogen-related receptors ERRβ and ERRγ. This binding leads to the activation of these receptors, which in turn modulates the expression of target genes involved in metabolic processes . GSK 4716 also increases the expression of genes encoding PGC-1α and PGC-1β, which act as coactivators for the ERR family . These molecular interactions highlight the compound’s role in regulating energy metabolism and cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK 4716 have been observed to change over time. The compound is stable when stored at +4°C and can be stored for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy . Long-term studies have shown that GSK 4716 can induce sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of GSK 4716 vary with different dosages in animal models. At lower doses, the compound effectively activates ERRβ and ERRγ without causing significant adverse effects . At higher doses, GSK 4716 may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing in experimental and clinical settings .

Metabolic Pathways

GSK 4716 is involved in several metabolic pathways, primarily through its interaction with estrogen-related receptors ERRβ and ERRγ. These interactions influence the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy metabolism . The compound also affects metabolic flux and metabolite levels, further highlighting its role in regulating cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, GSK 4716 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of GSK 4716 within cells is crucial for its efficacy, as it ensures that the compound reaches its intended targets without being degraded or inactivated .

Subcellular Localization

GSK 4716 exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows GSK 4716 to interact with its target receptors and modulate their activity effectively, thereby influencing cellular processes at the subcellular level .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the reaction of 1,3-dipropylxanthine with p-sulfophenyl chloride under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 1,3-Dipropyl-8-p-sulfophenylxanthine are not well-documented in the literature. the synthesis process likely involves similar steps to those used in laboratory settings, with optimization for larger-scale production.

化学反応の分析

Types of Reactions

1,3-Dipropyl-8-p-sulfophenylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, although these are less common.

    Substitution: The compound can undergo substitution reactions, particularly at the xanthine core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

類似化合物との比較

Similar Compounds

    1,3-Dipropylxanthine: A related compound with similar adenosine receptor antagonism but lacking the p-sulfophenyl group.

    8-Phenylxanthine: Another xanthine derivative with adenosine receptor antagonism but different substituents on the xanthine core.

Uniqueness

1,3-Dipropyl-8-p-sulfophenylxanthine is unique due to its combination of adenosine receptor antagonism and xanthine oxidase inhibition. This dual activity makes it a valuable tool in research on cardiovascular diseases and oxidative stress .

特性

IUPAC Name

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPPIUNQWSRCOZ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416242
Record name GSK 4716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101574-65-6
Record name GSK 4716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Reactant of Route 3
Reactant of Route 3
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Reactant of Route 4
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Reactant of Route 5
Reactant of Route 5
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Reactant of Route 6
Reactant of Route 6
4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。